molecular formula C10H17N B1282242 2-Azaspiro[5.5]undec-8-ene CAS No. 6671-73-4

2-Azaspiro[5.5]undec-8-ene

Cat. No. B1282242
CAS RN: 6671-73-4
M. Wt: 151.25 g/mol
InChI Key: OLDQPXDXLMZREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[5.5]undec-8-ene is a compound that belongs to the class of azaspirocycles, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. These compounds are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of azaspirocyclic compounds can be achieved through various methods. For instance, the synthesis of 2-azaspiro[4.6]undec-7-enes has been reported using a FeCl(3)-promoted synthesis involving ring expansion, cyclization, and chlorination of specific precursors . Similarly, enantioselective total syntheses of related 2-azaspiro[5.5]undecan-7-ol alkaloids have been accomplished using diastereoselective allylation followed by ring-closing metathesis . Another approach for synthesizing azaspirocycles, such as rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, involves starting from 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone .

Molecular Structure Analysis

The molecular structure of azaspirocycles can be complex, with multiple stereocenters and substituents affecting their three-dimensional conformation. X-ray diffraction studies have been used to elucidate the structure of compounds like (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, providing insights into the stereochemistry and molecular interactions within the crystal lattice .

Chemical Reactions Analysis

Azaspirocycles can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, the synthesis of dipeptides from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids has been described, showcasing the utility of azaspirocycles in peptide coupling reactions . Additionally, the recyclization of 1-thia-5-azaspiro[5.5]undec-2-ene to different heterocyclic compounds demonstrates the versatility of azaspirocycles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure. The presence of a nitrogen atom within the spirocyclic framework can impart unique chemical reactivity and physical properties, such as solubility and stability. The biological activity of azaspirocycles, such as their role as glycoprotein IIb-IIIa antagonists, highlights the importance of these properties in the development of therapeutic agents . The synthesis of Schiff bases from azaspirocyclic compounds and their evaluation as anti-inflammatory agents further exemplify the potential pharmacological applications of these molecules .

Scientific Research Applications

Synthesis and Derivative Formation

  • Efficient Synthesis and Recyclization : 2-Azaspiro[5.5]undec-8-ene derivatives, such as 1-thia-5-azaspiro[5.5]undec-2-ene, have been efficiently synthesized and characterized for their recyclization into various derivatives, including 1,5-Diazaspiro[5.5]undec-2-ene and Spiro-Thieno[2,3-d]pyrimidin-4(1H)-one derivatives (Shaker et al., 2011).

Biological Activity

  • Potential in Glycoprotein IIb-IIIa Antagonism : Studies show that compounds containing the 3-azaspiro[5.5]undec-9-yl nucleus, which is structurally related to 2-Azaspiro[5.5]undec-8-ene, exhibit potent activity as platelet aggregation inhibitors. This highlights the utility of the monoazaspirocyclic structure as a template for nonpeptide RGD mimics (Pandey et al., 2001).

Synthesis of Complex Structures

  • Formation of Complex Spirocyclic Compounds : The synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols through ring expansion/cyclization/chlorination demonstrates the versatility of 2-Azaspiro[5.5]undec-8-ene derivatives in creating complex molecular structures (Yeh et al., 2012).

Safety And Hazards

Safety data for 2-Azaspiro[5.5]undec-8-ene is currently unavailable online .

properties

IUPAC Name

2-azaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h1-2,11H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDQPXDXLMZREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518310
Record name 2-Azaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[5.5]undec-8-ene

CAS RN

6671-73-4
Record name 2-Azaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[5.5]undec-8-ene
Reactant of Route 2
2-Azaspiro[5.5]undec-8-ene
Reactant of Route 3
2-Azaspiro[5.5]undec-8-ene
Reactant of Route 4
2-Azaspiro[5.5]undec-8-ene
Reactant of Route 5
2-Azaspiro[5.5]undec-8-ene
Reactant of Route 6
2-Azaspiro[5.5]undec-8-ene

Citations

For This Compound
8
Citations
T Tsujimoto, J Ishihara, M Horie, A Murai - Synlett, 2002 - thieme-connect.com
In the course of the synthetic studies on gymnodimine, a potent shellfish toxin, the asymmetric construction of the azaspirocyclic part was achieved by the (-)-siam· Cu (SbF 6) 2 complex …
Number of citations: 29 www.thieme-connect.com
J Prail - 1993 - elibrary.ru
This thesis describes the synthesis and biohydroxylation of 1-, 2-and 3-azaspiro (5.5) undecanes. The micro-organism of choice for these biohydroxylations is the fungus Beauveria …
Number of citations: 2 elibrary.ru
J Christoffers, B Kreidler, S Unger… - European Journal of …, 2003 - Wiley Online Library
β‐Diketonato borate betaines 2 are readily accessible by the reaction of β‐dicarbonyl compounds 1 with BF 3 ·OEt 2 . Reaction of borates 2 with L‐valine diethylamide (3a) gives almost …
M Trzoss, MA Brimble - Synlett, 2003 - thieme-connect.com
The efficient synthesis of several spirocyclic imines of similar structure to that present in the shellfish toxins, the spirolides and gymnodimine, is described. The key steps involved double …
Number of citations: 18 www.thieme-connect.com
M Chen, A Huang, Y Tang - 2020 - scholar.archive.org
Fusaric acid (FA) is a well-known mycotoxin that plays an important role in plant pathology. The biosynthetic gene cluster for FA has been identified but the biosynthetic pathway …
Number of citations: 0 scholar.archive.org
B Wenzel, JW Bats, M Scheunemann, J Steinbach - Chemistry letters, 2007 - journal.csj.jp
This report describes the high regioselectivity of nucleophilic epoxide ring-opening reactions which resulted in two of four possible regioisomers of N-benzoyl- (5a and 5b) and N-…
Number of citations: 3 www.journal.csj.jp
JC Cacciatore - 2019 - search.proquest.com
Technology has become increasingly more prevalent in all aspects of society since the age of the computer. The United States Military has successfully integrated the powerful …
Number of citations: 4 search.proquest.com
MA Brimble, M Trzoss - Tetrahedron, 2004 - Elsevier
As part of a programme directed towards the synthesis of the marine toxins, the spirolides and gymnodimine, a convenient synthesis of the key bicyclic spiroimine ring systems has been …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.